4-(Adamantan-1-yl)-2-chloroaniline hydrochloride
Overview
Description
4-(Adamantan-1-yl)-2-chloroaniline hydrochloride is a chemical compound that features an adamantane core, a chlorine atom, and an aniline group The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene or by the trimerization of cyclopentadiene.
Introduction of the Chlorine Atom: Chlorination of the adamantane core is achieved using chlorine gas or other chlorinating agents under controlled conditions.
Attachment of the Aniline Group: The aniline group is introduced through a nucleophilic substitution reaction, where the chlorine atom on the adamantane core is replaced by an aniline group in the presence of a suitable base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large-scale chlorination reactors to introduce chlorine atoms to the adamantane core.
Continuous Flow Reactors: Employing continuous flow reactors for the nucleophilic substitution reaction to ensure consistent product quality and yield.
Crystallization and Purification: The final product is purified through crystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Adamantan-1-yl)-2-chloroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl groups, alkyl groups, or other aromatic groups, under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxyl groups, alkyl groups, aromatic groups.
Major Products Formed
Oxidation Products: Quinones, oxidized derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Hydroxylated, alkylated, or arylated derivatives.
Scientific Research Applications
4-(Adamantan-1-yl)-2-chloroaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and stability.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of viral replication, disruption of bacterial cell walls, or modulation of signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
4-(Adamantan-1-yl)aniline: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloroaniline: Lacks the adamantane core, leading to reduced stability and different biological activities.
Adamantane: The parent hydrocarbon, used as a scaffold for various derivatives.
Uniqueness
4-(Adamantan-1-yl)-2-chloroaniline hydrochloride is unique due to the combination of the adamantane core, chlorine atom, and aniline group. This combination imparts distinct chemical and biological properties, making it valuable for diverse research applications.
Properties
IUPAC Name |
4-(1-adamantyl)-2-chloroaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN.ClH/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16;/h1-2,6,10-12H,3-5,7-9,18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVHHMOIVXAEBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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